Methansulfonsäure, Bleisalz(2+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

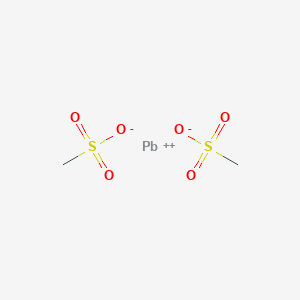

Methanesulfonic acid, lead(2+) salt is a chemical compound formed by the reaction of methanesulfonic acid with lead. Methanesulfonic acid is an organosulfur compound with the formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents . Lead(2+) salts are commonly used in various industrial applications due to their unique properties.

Wissenschaftliche Forschungsanwendungen

Methanesulfonic acid, lead(2+) salt has several scientific research applications, including:

Wirkmechanismus

Target of Action

Methanesulfonic acid, lead(2+) salt, also known as lead(2+);methanesulfonate, is primarily targeted towards specialty and base metals , including lead . It has a remarkably high solubility for these metals, making it an interesting leaching agent .

Mode of Action

The compound interacts with its targets through a process known as leaching . Leaching is a process by which soluble constituents are dissolved and transported down through the soil with percolating water. In this case, methanesulfonic acid, lead(2+) salt acts as a leaching agent, dissolving the target metals and facilitating their removal .

Biochemical Pathways

It is known that the compound can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (hcl) or sulfuric acid (h2so4) . This suggests that the compound may interact with various biochemical pathways involving these metals.

Pharmacokinetics

Rodent feeding studies indicate that even water-insoluble lead compounds become bioavailable once exposed to stomach acids .

Result of Action

The primary result of the action of methanesulfonic acid, lead(2+) salt is the dissolution and removal of target metals. This is particularly useful in industries such as mining and metal recovery, where the compound can be used to extract valuable metals from ores or waste materials .

Action Environment

The efficacy and stability of methanesulfonic acid, lead(2+) salt can be influenced by various environmental factors. For instance, the compound’s leaching efficiency increases with the liquid-to-solid ratio or temperature . Additionally, safety precautions must be taken to avoid dust formation and inhalation of mist, gas, or vapors .

Biochemische Analyse

Biochemical Properties

Methanesulfonic acid, lead(2+) salt plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metal ion transport and homeostasis. For instance, it can bind to metalloproteins, altering their conformation and activity. The interaction between methanesulfonic acid, lead(2+) salt and these biomolecules can lead to changes in enzymatic activity, affecting metabolic pathways and cellular processes .

Cellular Effects

The effects of methanesulfonic acid, lead(2+) salt on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to methanesulfonic acid, lead(2+) salt has been shown to disrupt calcium signaling pathways, leading to altered cellular responses. Additionally, it can modulate the expression of genes involved in oxidative stress responses, potentially leading to increased production of reactive oxygen species .

Molecular Mechanism

At the molecular level, methanesulfonic acid, lead(2+) salt exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the lead ion to sulfhydryl groups in proteins, leading to enzyme inhibition or activation. This binding can disrupt the normal function of enzymes, resulting in altered metabolic processes. Furthermore, methanesulfonic acid, lead(2+) salt can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methanesulfonic acid, lead(2+) salt can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that methanesulfonic acid, lead(2+) salt is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with persistent alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of methanesulfonic acid, lead(2+) salt vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For instance, high doses of methanesulfonic acid, lead(2+) salt have been shown to cause neurotoxicity and hepatotoxicity in animal models. These toxic effects are often dose-dependent, with higher doses leading to more severe adverse outcomes .

Metabolic Pathways

Methanesulfonic acid, lead(2+) salt is involved in several metabolic pathways, particularly those related to metal ion metabolism. This compound can interact with enzymes and cofactors involved in the detoxification and excretion of lead ions. Additionally, methanesulfonic acid, lead(2+) salt can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of methanesulfonic acid, lead(2+) salt within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through metal ion transporters, leading to its accumulation in certain tissues. The distribution of methanesulfonic acid, lead(2+) salt within the body can influence its overall toxicity and biochemical effects .

Subcellular Localization

Methanesulfonic acid, lead(2+) salt exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals. The subcellular localization of methanesulfonic acid, lead(2+) salt can influence its interactions with biomolecules and its overall biochemical activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, lead(2+) salt can be synthesized by reacting methanesulfonic acid with lead oxide or lead carbonate. The reaction typically occurs in an aqueous medium, where methanesulfonic acid acts as a strong acid to dissolve the lead compound, forming the lead(2+) salt of methanesulfonic acid .

Industrial Production Methods

Industrial production of methanesulfonic acid, lead(2+) salt involves the controlled reaction of methanesulfonic acid with lead compounds under specific conditions to ensure high purity and yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonic acid, lead(2+) salt undergoes various chemical reactions, including:

Reduction: Lead(2+) can be reduced to metallic lead under specific conditions.

Substitution: Methanesulfonic acid can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with methanesulfonic acid, lead(2+) salt include strong acids, bases, and oxidizing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving methanesulfonic acid, lead(2+) salt depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce lead oxides, while substitution reactions can yield various lead-containing organic compounds .

Vergleich Mit ähnlichen Verbindungen

Methanesulfonic acid, lead(2+) salt can be compared with other lead salts and sulfonic acid derivatives:

Lead(2+) acetate: Another lead salt with different solubility and reactivity properties.

Sulfuric acid, lead(2+) salt: Similar in terms of lead content but differs in acidity and solubility.

Methanesulfonic acid, sodium salt: A sodium salt of methanesulfonic acid with different chemical properties and applications

Methanesulfonic acid, lead(2+) salt is unique due to its combination of strong acidity and high solubility, making it suitable for various specialized applications.

Eigenschaften

CAS-Nummer |

17570-76-2 |

|---|---|

Molekularformel |

CH3O3PbS+ |

Molekulargewicht |

302 g/mol |

IUPAC-Name |

lead(2+);methanesulfonate |

InChI |

InChI=1S/CH4O3S.Pb/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+2/p-1 |

InChI-Schlüssel |

FATANZCACBSRQW-UHFFFAOYSA-M |

SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Pb+2] |

Kanonische SMILES |

CS(=O)(=O)[O-].[Pb+2] |

Key on ui other cas no. |

17570-76-2 |

Piktogramme |

Corrosive; Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.